molecular formula C21H17NO5 B14664400 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid CAS No. 37646-31-4

1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid

Cat. No.: B14664400
CAS No.: 37646-31-4
M. Wt: 363.4 g/mol
InChI Key: BAOWVODWXXCRBH-FPLPWBNLSA-N
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Description

1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the cinnamoyl and methylenedioxy groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar compounds to 1-Cinnamoyl-2-methyl-5,6-methylenedioxy-3-indolylacetic acid include other indole derivatives such as indole-3-acetic acid and bisindolylmaleimides. These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.

Properties

CAS No.

37646-31-4

Molecular Formula

C21H17NO5

Molecular Weight

363.4 g/mol

IUPAC Name

2-[6-methyl-5-[(Z)-3-phenylprop-2-enoyl]-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

InChI

InChI=1S/C21H17NO5/c1-13-15(10-21(24)25)16-9-18-19(27-12-26-18)11-17(16)22(13)20(23)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,24,25)/b8-7-

InChI Key

BAOWVODWXXCRBH-FPLPWBNLSA-N

Isomeric SMILES

CC1=C(C2=CC3=C(C=C2N1C(=O)/C=C\C4=CC=CC=C4)OCO3)CC(=O)O

Canonical SMILES

CC1=C(C2=CC3=C(C=C2N1C(=O)C=CC4=CC=CC=C4)OCO3)CC(=O)O

Origin of Product

United States

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